methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride
Description
Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride (CAS: 1279219-12-3) is a heterocyclic compound with the molecular formula C₁₀H₁₁ClN₄O₂ and a molecular weight of 254.67 g/mol . It features a benzoate ester core substituted with a 5-amino-1,2,4-triazole ring, protonated as a hydrochloride salt.
Properties
IUPAC Name |
methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2.ClH/c1-16-9(15)7-5-3-2-4-6(7)8-12-10(11)14-13-8;/h2-5H,1H3,(H3,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGDFNZGSWZZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NC(=NN2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Pathway via N-Arylsuccinimides for Aromatic Amines
To overcome the limitation with aromatic amines, an alternative route involves:
- Preparation of N-arylsuccinimides from aryl-substituted succinic anhydrides.
- Subsequent reaction with aminoguanidine hydrochloride under microwave irradiation.
- This method leverages the higher nucleophilicity of aminoguanidine to initiate ring opening and facilitate triazole ring closure.
- The guanidinium ion may also act as an acid catalyst, increasing electrophilicity and promoting cyclization.
This pathway enables the synthesis of aromatic-substituted triazole derivatives, including benzoate analogs, with improved efficiency.
| Step | Description | Conditions |
|---|---|---|
| N-arylsuccinimide formation | From aryl succinic anhydride | Standard conditions |
| Reaction with aminoguanidine | Microwave irradiation, 170 °C, 25-30 min | Facilitates ring opening and closure |
Reference: Complementary synthetic pathways for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
Esterification and Salt Formation
- The methyl ester of 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid is typically prepared by esterification of the corresponding acid or by direct coupling of the triazole-containing intermediate with methylating agents.
- The hydrochloride salt is formed by treatment with hydrochloric acid, which improves compound stability and handling.
Reaction Optimization and Analytical Findings
- Solvent Choice: Acetonitrile is preferred over ethanol for better yields.
- Temperature: Microwave irradiation at 170 °C optimizes product yield and purity.
- Time: Approximately 25 minutes under microwave conditions is sufficient.
- Scale-Up: Reactions have been successfully scaled from 1 mmol to 10 mmol without loss of efficiency.
- Tautomerism: The 5-amino-1H-1,2,4-triazole ring exists predominantly in the 1H-tautomeric form, as confirmed by NMR and X-ray crystallography, which is important for reproducibility and activity.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Microwave-assisted N-guanidinosuccinimide route | Succinic anhydride, aminoguanidine hydrochloride, aliphatic amines | Microwave, 170 °C, 25 min, acetonitrile | High purity, scalable | Inefficient with aromatic amines |
| N-arylsuccinimide + aminoguanidine route | N-arylsuccinimide, aminoguanidine hydrochloride | Microwave, similar conditions | Suitable for aromatic amines | Requires additional intermediate |
| Esterification and salt formation | Triazole acid derivatives, methylating agents, HCl | Standard esterification and acid treatment | Stable hydrochloride salt | Additional purification steps |
Research Findings and Practical Considerations
- Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
- The choice of amine nucleophilicity is critical for successful ring opening and triazole formation.
- The hydrochloride salt form of methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate enhances compound stability for storage and handling.
- Analytical techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming structure and tautomeric form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of triazole compounds exhibit promising anticancer properties. Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride has been investigated for its potential to inhibit cancer cell proliferation. For instance, studies have indicated that triazole derivatives can induce apoptosis in cancer cells, making them valuable candidates for cancer therapy .
Antifungal Properties
The compound has also demonstrated antifungal activity against various strains, including those from the genera Candida and Geotrichum. In a study evaluating the antifungal efficacy of triazole derivatives, this compound was found to inhibit fungal growth effectively . The mechanism of action appears to involve disruption of fungal cell wall synthesis and function.
Antimicrobial Effects
this compound has been tested for its antimicrobial properties against a variety of bacteria. The compound's structure allows it to interact with bacterial enzymes, potentially leading to cell death. Studies have reported that triazole derivatives exhibit higher antimicrobial activity compared to standard antibiotics .
Agricultural Applications
Mechanism of Action
The mechanism of action of methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways in microorganisms or cancer cells, resulting in their death .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and related molecules:
Research Findings and Data Tables
Key Physicochemical Properties
| Property | Target Compound | Propanamide Derivatives | Brominated Triazole Derivative |
|---|---|---|---|
| Molecular Weight | 254.67 g/mol | ~182–250 g/mol | 277.98 g/mol |
| Solubility | Moderate (polar solvents) | High (amide polarity) | Low (bromine lipophilicity) |
| Stability | Hydrolytically stable | Enzymatically cleavable | Stable under acidic conditions |
Biological Activity
Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride (CAS No. 1279219-12-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.
This compound has the molecular formula C₁₀H₁₁ClN₄O₂ and a molecular weight of 254.67 g/mol. It is classified as an irritant and is utilized in various biochemical assays. The structure includes a triazole ring which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds containing the 1,2,4-triazole moiety often exhibit antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance:
- Mechanism of Action : The triazole ring can inhibit the synthesis of nucleic acids in microbial cells, disrupting their growth and replication processes.
- Case Study : A study demonstrated that derivatives of triazoles exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) often in the low micromolar range .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties:
- Inhibition of Ergosterol Synthesis : Triazoles inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi.
- Research Findings : In vitro studies have indicated that related triazole compounds can effectively treat fungal infections such as candidiasis .
Enzyme Inhibition
This compound may act as an inhibitor of key enzymes involved in metabolic pathways:
| Enzyme | Targeted Pathway | Inhibition Type |
|---|---|---|
| Acetyl-CoA Carboxylase | Fatty Acid Metabolism | Competitive Inhibition |
| Lanosterol Demethylase | Steroid Biosynthesis | Non-competitive Inhibition |
These interactions highlight the compound's potential as a therapeutic agent in metabolic disorders and infections.
Recent Studies
Recent investigations into the biological activities of this compound have revealed promising results:
- Antibacterial Efficacy : A study found that this compound exhibited significant antibacterial effects against both wild-type and efflux pump mutant strains of E. coli when combined with efflux inhibitors like polymyxin B nonapeptide (PMBN) .
- Cytotoxicity Against Cancer Cells : Preliminary data suggest that this compound may have cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Two complementary pathways are commonly employed:
- Pathway 1 : React succinic anhydride derivatives with aminoguanidine hydrochloride under standard reflux conditions. This method is effective for nucleophilic amines but fails for less reactive aromatic amines .
- Pathway 2 : Pre-synthesize intermediates (e.g., N-arylsuccinimides) and react with aminoguanidine hydrochloride under microwave irradiation to enhance reactivity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol vs. DMF) and temperature to improve yields.
Q. How can the purity and structural identity of the compound be confirmed post-synthesis?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
- Structural Confirmation :
- NMR : Analyze , , and spectra to verify the benzoate ester and triazole ring signals. Pay attention to tautomeric shifts in the triazole moiety .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks and fragmentation patterns.
Q. What crystallographic tools are suitable for resolving the crystal structure of this compound?
- Methodological Answer :
- Use SHELX (SHELXS for structure solution, SHELXL for refinement) to process single-crystal X-ray data. For anisotropic displacement ellipsoid visualization, employ ORTEP-3 with WinGX integration .
- Data Collection : Ensure high-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
Advanced Research Questions
Q. How does annular tautomerism in the 1,2,4-triazole ring affect the compound’s reactivity and spectroscopic properties?
- Methodological Answer :
- Tautomer Identification : Use -NMR to distinguish between 1H and 2H tautomers. X-ray crystallography can definitively assign the proton position (e.g., N1 vs. N2 in the triazole ring) .
- Reactivity Impact : Tautomerism influences hydrogen-bonding networks and coordination chemistry. Perform DFT calculations (e.g., Gaussian 16) to model tautomeric energy differences and predict stability .
Q. How can contradictions in crystallographic data (e.g., disorder in the benzoate group) be resolved during refinement?
- Methodological Answer :
- Disorder Modeling : In SHELXL, split atoms into two positions with occupancy factors refined to <1.0. Apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries .
- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions and validate disorder assignments .
Q. What strategies are effective for analyzing byproducts formed during the synthesis of this compound?
- Methodological Answer :
- Byproduct Isolation : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterization : Combine LC-MS for molecular weight determination and 2D NMR (e.g., HSQC, HMBC) for structural elucidation. Compare with synthetic intermediates (e.g., uncyclized guanidine derivatives) documented in similar triazole syntheses .
Q. How can computational methods predict the compound’s potential pharmacological activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, as seen in related triazole derivatives). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
- ADMET Prediction : Employ SwissADME or pkCSM to evaluate bioavailability, metabolic pathways, and toxicity risks.
Data Contradiction & Experimental Design
Q. How should researchers address discrepancies between theoretical and experimental -NMR chemical shifts?
- Methodological Answer :
- Theoretical Modeling : Calculate shifts with ACD/Labs or ChemDraw using additive substituent effects.
- Experimental Adjustments : Account for solvent polarity (e.g., DMSO-d6 vs. CDCl3) and concentration-dependent aggregation. If tautomerism is suspected, perform variable-temperature NMR to observe dynamic exchange .
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Stability Assay : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm.
- Degradation Pathways : Identify hydrolysis products (e.g., free benzoic acid or triazole amines) using high-resolution mass spectrometry (HRMS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
